1-(5-Bromo-2-hydroxy-4-methoxyphenyl)propan-1-one
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Overview
Description
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)propan-1-one is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propanone side chain
Preparation Methods
The synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) using bromine in methylene chloride at room temperature, yielding the desired product in quantitative yield . Other methods include bromination in acetic acid or acetic anhydride, though these methods result in lower yields (60% and 48%, respectively) .
Chemical Reactions Analysis
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the propanone side chain can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)propan-1-one exerts its effects involves the inhibition of MMP-9 expression. This is achieved by regulating the NF-κB and MAPKs signaling pathways. The compound interacts with specific molecular targets, such as TYR245 and HIS226 of MMP-9, through hydrogen bonds and Pi-Pi interactions, thereby suppressing MMP-9 activity .
Comparison with Similar Compounds
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-2-propanone: Lacks the bromine and hydroxyl groups, resulting in different chemical reactivity and biological activity.
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Similar structure but without the bromine atom, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2-hydroxy-4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-8(12)6-4-7(11)10(14-2)5-9(6)13/h4-5,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHOHBLMGKXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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